

Spectroscopic Profile of Methyl 2-(1-methylpiperidin-4-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(1-methylpiperidin-4-yl)acetate

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This technical guide provides a comprehensive overview of the spectroscopic properties of **Methyl 2-(1-methylpiperidin-4-yl)acetate**, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: $C_9H_{17}NO_2$

Molecular Weight: 171.24 g/mol

Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the following data represents predicted values derived from computational models and analysis of structurally similar compounds. These predictions provide a reliable baseline for the identification and characterization of **Methyl 2-(1-methylpiperidin-4-yl)acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.67	s	3H	O-CH ₃
~2.85	d	2H	Piperidine C2-H (axial)
~2.27	s	3H	N-CH ₃
~2.22	d	2H	CH ₂ -COO
~1.95	t	2H	Piperidine C2-H (equatorial)
~1.75	m	1H	Piperidine C4-H
~1.62	d	2H	Piperidine C3-H (axial)
~1.30	q	2H	Piperidine C3-H (equatorial)

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (ppm)	Assignment
~173.5	C=O
~55.8	Piperidine C2
~51.5	O-CH ₃
~46.2	N-CH ₃
~41.0	CH ₂ -COO
~34.5	Piperidine C4
~31.8	Piperidine C3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2800	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1450	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The data presented below is based on predicted values.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z	Ion
172.1332	[M+H] ⁺
194.1151	[M+Na] ⁺
170.1186	[M-H] ⁻

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **Methyl 2-(1-methylpiperidin-4-yl)acetate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 500 MHz
- Pulse Program: Standard single-pulse
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm
- Temperature: 298 K

¹³C NMR Acquisition:

- Spectrometer: 125 MHz

- Pulse Program: Proton-decoupled single-pulse
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Temperature: 298 K

FT-IR Spectroscopy

Sample Preparation:

A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared Spectrometer
- Mode: Transmittance
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean KBr plates should be acquired prior to the sample measurement.

Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of **Methyl 2-(1-methylpiperidin-4-yl)acetate** in methanol at a concentration of 1 mg/mL.

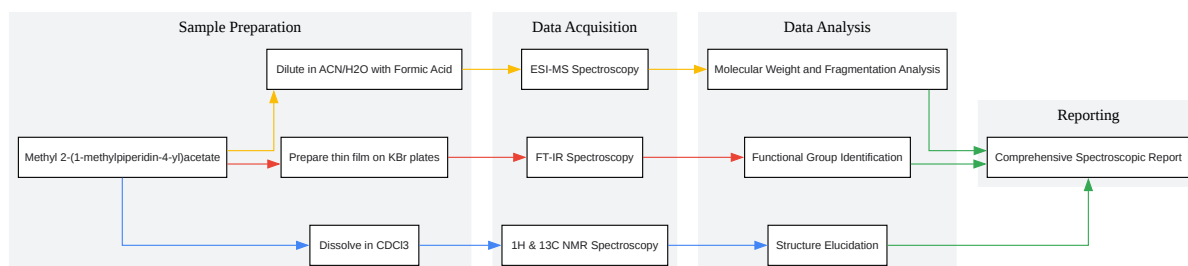
- Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Data Acquisition:

- Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive and Negative
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Mass Range: 50-500 m/z

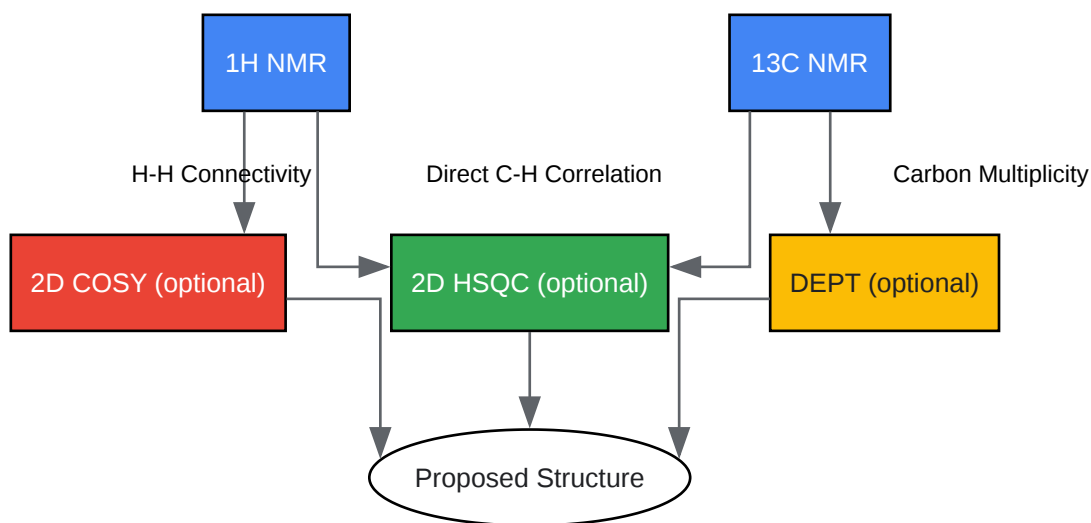
Workflow and Logical Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analysis of **Methyl 2-(1-methylpiperidin-4-yl)acetate**.



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Caption: General workflow for the spectroscopic analysis of a small molecule.



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Caption: Logical workflow for NMR-based structure elucidation.

This guide serves as a foundational reference for the spectroscopic characterization of **Methyl 2-(1-methylpiperidin-4-yl)acetate**. The provided data and protocols are designed to facilitate

efficient and accurate analysis in a research and development setting.

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References

- 1. PubChemLite - Methyl 2-(1-methylpiperidin-4-yl)acetate (C₉H₁₇NO₂) [pubchemlite.lcsb.uni.lu]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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